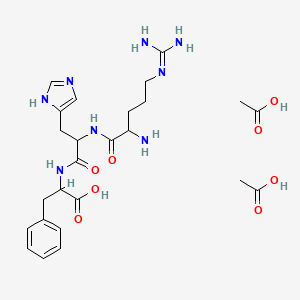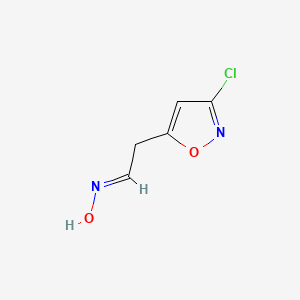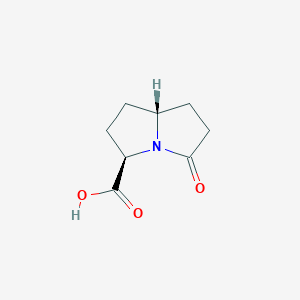
Chlorinated paraffin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorinated paraffins are complex mixtures of polychlorinated n-alkanes derived from paraffin wax. These compounds are characterized by varying degrees of chlorination, typically ranging from 30% to 70% by weight . Chlorinated paraffins are categorized based on their carbon chain length into short-chain (C10–C13), medium-chain (C14–C17), and long-chain (C18 and above) chlorinated paraffins . They are widely used in various industrial applications due to their excellent flame retardant and plasticizing properties .
Métodos De Preparación
Chlorinated paraffins are synthesized through the chlorination of straight-chain paraffin fractions. The process involves the reaction of chlorine gas with unbranched paraffin compounds at temperatures between 80°C and 100°C . The reaction is typically promoted by ultraviolet light, which facilitates radical substitution . The general reaction can be represented as:
CxH(2x+2)+yCl2→CxH(2x−y+2)Cly+yHCl
Once the desired degree of chlorination is achieved, residual hydrochloric acid and chlorine are removed using nitrogen . Industrial production methods often involve the addition of stabilizers such as epoxidized vegetable oil, glycidyl ether, or organophosphorous compounds to enhance the stability of the final product at high temperatures .
Análisis De Reacciones Químicas
Chlorinated paraffins undergo various chemical reactions, including:
Oxidation: Chlorinated paraffins can be oxidized to form chlorinated alcohols, aldehydes, and carboxylic acids.
Reduction: Reduction of chlorinated paraffins can yield hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can produce chlorinated carboxylic acids, while reduction with lithium aluminum hydride can yield alkanes .
Aplicaciones Científicas De Investigación
Chlorinated paraffins have a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of chlorinated paraffins involves their interaction with various molecular targets and pathways. In biological systems, chlorinated paraffins can disrupt cellular membranes and interfere with enzyme activity . They are known to bioaccumulate in the tissues of organisms, leading to potential toxic effects . The specific pathways involved in their action include oxidative stress and disruption of lipid metabolism .
Comparación Con Compuestos Similares
Chlorinated paraffins can be compared with other similar compounds such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). While all these compounds are used as flame retardants and plasticizers, chlorinated paraffins are unique due to their lower cost and higher stability . they also pose significant environmental and health risks due to their persistence and bioaccumulation potential .
Similar Compounds
- Polychlorinated biphenyls (PCBs)
- Polybrominated diphenyl ethers (PBDEs)
- Chlorinated alkanes
Chlorinated paraffins stand out due to their versatility and widespread industrial applications, but their environmental impact necessitates careful management and regulation .
Propiedades
Número CAS |
106232-86-4 |
|---|---|
Fórmula molecular |
C4H11In |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





